molecular formula C14H20N4 B13286249 N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine

Cat. No.: B13286249
M. Wt: 244.34 g/mol
InChI Key: WLKRFXJGMLIMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine is a complex organic compound that features a benzodiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine typically involves the reaction of a benzodiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated derivative.

Scientific Research Applications

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a piperidine ring allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C14H20N4/c1-18(11-6-8-15-9-7-11)10-14-16-12-4-2-3-5-13(12)17-14/h2-5,11,15H,6-10H2,1H3,(H,16,17)

InChI Key

WLKRFXJGMLIMGQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.